molecular formula C17H23ClF2N4O B6471766 5-chloro-N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640865-87-6

5-chloro-N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B6471766
CAS No.: 2640865-87-6
M. Wt: 372.8 g/mol
InChI Key: AXQQEKISYAXBPV-UHFFFAOYSA-N
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Description

This compound is a novel and selective anaplastic lymphoma kinase inhibitor . It has been used in phase 1 and phase 2 clinical trials with substantial antitumor activity being observed in ALK-positive cancer patients .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, a piperidine ring, and a cyclohexane ring, among others .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of acryloyl derivatives with hydrazine hydrate in dioxane to afford a pyrazoline . This pyrazoline was then acetylated with acetyl chloride in dioxane to yield the N-acetyl analogue .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It shows up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with its target leads to a decrease in the activity of PKB, thereby affecting the signaling pathways it is involved in .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB, the target of the compound, is a downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound, although active in cellular assays, undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has a significant impact on the molecular and cellular level, particularly in the context of cancer.

Future Directions

The compound is currently in phase 1 and phase 2 clinical trials, indicating that it is in the early stages of development . Future research could focus on further clinical trials to determine its efficacy and safety in a larger population of patients. Additionally, modifications to the compound could be explored to enhance its therapeutic effects or reduce potential side effects.

Properties

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(4,4-difluorocyclohexyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClF2N4O/c1-23(16-21-10-13(18)11-22-16)14-4-8-24(9-5-14)15(25)12-2-6-17(19,20)7-3-12/h10-12,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQQEKISYAXBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCC(CC2)(F)F)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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